molecular formula C11H10O3S B3187339 4-Methyl-1-naphthalenesulfonic acid CAS No. 14927-61-8

4-Methyl-1-naphthalenesulfonic acid

Cat. No.: B3187339
CAS No.: 14927-61-8
M. Wt: 222.26 g/mol
InChI Key: ZTDJDNLZVGJTBW-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthalenesulfonic acid is a naphthalene derivative featuring a sulfonic acid group at the 1-position and a methyl substituent at the 4-position of the naphthalene ring. These compounds are critical in industrial, pharmaceutical, and analytical applications due to their solubility, chelating properties, and biological activity .

Properties

CAS No.

14927-61-8

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

4-methylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,12,13,14)

InChI Key

ZTDJDNLZVGJTBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

1-Amino-2-naphthol-4-sulfonic Acid
  • Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at the 1- and 2-positions, respectively, with a sulfonic acid group at the 4-position.
  • Properties : High thermal stability (melting point: 295°C) and utility in phosphate determination .
  • Comparison: Unlike 4-methyl-1-naphthalenesulfonic acid, the amino and hydroxyl groups enhance chelation but reduce hydrophobicity.
2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)
  • Structure: Amino group at the 2-position and sulfonic acid at the 1-position.
  • Applications : Intermediate in dye synthesis and pharmaceuticals. The absence of a methyl group reduces steric hindrance compared to the 4-methyl derivative .
4-[(4-Amino-3-methylphenyl)(isopropyl)amino]-1-butanesulfonic Acid
  • Structure: Combines a branched alkyl chain and aromatic amino groups with a sulfonic acid.
  • Relevance : Demonstrates how alkyl spacers (e.g., butane) influence solubility and reactivity, a feature absent in simpler methyl-substituted derivatives .

Azo-Functionalized Derivatives

Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)naphthalene-1-sulfonic Acid)
  • Structure : Azo (-N=N-) group bridges naphthalene and methylphenyl groups.
  • Applications: Metallochromic indicator for calcium and magnesium titration.
4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic Acid Sodium Salt
  • Structure : Sodium salt form with a phenylazo group at the 3-position.
  • Properties : Enhanced water solubility due to the sodium counterion. The azo group facilitates UV-Vis absorption, useful in spectrophotometry .

Dimeric and Symmetric Derivatives

Bis(naphthalenesulfonic acid) Derivatives with Polymethylene Spacers
  • Structure: Two 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid moieties linked by hexamethylene or octamethylene spacers.
  • Anti-HIV-1 Activity : Hexamethylene derivatives exhibit potent activity (IC₅₀: 1.3 μM) due to optimal spacer length and flexibility. Shortening spacers increases potency, highlighting the role of molecular geometry in biological function .
  • Comparison: Monomeric this compound lacks such spacer-enhanced activity but may serve as a precursor for dimeric analogs.

Physicochemical and Functional Comparisons

Solubility and Stability

  • Sulfonic Acid Salts : Sodium salts (e.g., 4-hydroxy-3-phenylazo derivative) exhibit higher aqueous solubility than free acids .
  • Methyl vs. Amino/Hydroxy Groups: Methyl substituents (e.g., 4-methyl) increase hydrophobicity compared to polar amino/hydroxy groups, affecting partitioning in biological systems .

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